6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with significant biochemical properties and applications in scientific research. Its molecular formula is , and it has a molecular weight of approximately . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the carbonyl chloride functional group enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
The synthesis of 6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride typically involves several key methods:
These methods collectively contribute to the efficient synthesis of 6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride, allowing for variations in substituents that can influence its biological properties.
The molecular structure of 6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride features a quinoline core with an ethyl group at position 6 and a 4-methoxyphenyl group at position 2. The carbonyl chloride functional group is located at position 4 of the quinoline ring.
InChI=1S/C19H16ClNO2/c1-3-12-8-9-16-14(10-12)15(19(20)22)11-17(21-16)13-6-4-5-7-18(13)23-2/h4-11H,3H2,1-2H3
LEOGHLMKJSTKHP-UHFFFAOYSA-N
This structure is crucial for understanding its interactions with biological targets and its reactivity in chemical reactions.
6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride participates in several significant chemical reactions:
These reactions are facilitated by specific reagents and conditions that dictate the nature of the products formed.
The mechanism of action for 6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride primarily involves its interaction with various enzymes and proteins:
These mechanisms underline its potential therapeutic applications in cancer treatment and other diseases.
The compound's stability and reactivity make it suitable for various synthetic applications in medicinal chemistry and organic synthesis.
6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride has several notable applications:
CAS No.: 4208-67-7
CAS No.: 571-72-2
CAS No.:
CAS No.: 1482467-37-7
CAS No.: 85252-29-5